molecular formula C42H62O17 B12394775 Macedonoside A CAS No. 256441-31-3

Macedonoside A

Cat. No.: B12394775
CAS No.: 256441-31-3
M. Wt: 838.9 g/mol
InChI Key: YMGDWMUJTLAHDV-XQBNMYAKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Macedonoside A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the stolons of Glycyrrhiza lepidota using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography, to purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Macedonoside A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized saponins, while reduction can yield reduced saponins with altered glycosidic bonds .

Scientific Research Applications

Macedonoside A has a wide range of scientific research applications, including:

Mechanism of Action

Macedonoside A is structurally similar to other saponins, such as glycyrrhizin and licorice-saponin H2. it is unique due to its specific glycosidic bonds and functional groups, which contribute to its distinct biological activities .

Comparison with Similar Compounds

  • Glycyrrhizin
  • Licorice-saponin H2
  • Macedonoside C
  • 22β-acetyl-uralsaponin C
  • Uralsaponin F

Macedonoside A stands out for its unique structure and diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

256441-31-3

Molecular Formula

C42H62O17

Molecular Weight

838.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,10R,11S,12aR,14aR,14bS)-11-carboxy-10-hydroxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H62O17/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-40(5,36(54)55)21(44)16-38(18,3)12-13-41(17,42)6)39(20,4)10-9-22(37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h14,18,20-31,34-35,44-49H,8-13,15-16H2,1-7H3,(H,50,51)(H,52,53)(H,54,55)/t18-,20-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38-,39-,40-,41+,42+/m0/s1

InChI Key

YMGDWMUJTLAHDV-XQBNMYAKSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)[C@@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(C(C7)O)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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